5-bromo-2H-tetrazole

Overview

Description

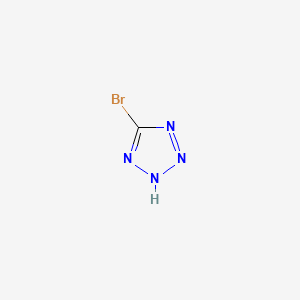

5-Bromo-2H-tetrazole (CAS: 50907-23-8) is a heterocyclic compound with the molecular formula C₇H₅BrN₄ and a molecular weight of 239.07 g/mol. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The bromine substituent at the 5-position and the 2H-tautomeric form distinguish it from other derivatives. This compound is widely used in medicinal chemistry, materials science, and as a ligand in coordination chemistry due to its electron-withdrawing properties and stability .

Key properties include:

- IR spectral data: A strong C-Br stretching vibration near 533 cm⁻¹, consistent with brominated aromatic systems .

- NMR data: Protons on the tetrazole ring resonate as singlets near δ 9.00 ppm in DMSO-d₆, while aromatic protons show complex splitting patterns between δ 6.99–8.00 ppm .

- Synthesis: Typically prepared via alkylation or arylation of 1H-tetrazole precursors. For example, 5-(4-bromophenyl)-2H-tetrazole is synthesized by reacting 5-(4-bromophenyl)-1H-tetrazole with benzylamine under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-tetrazole typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction can be carried out in various solvents such as water, isopropanol, or nitrobenzene, and often under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high efficiency and yield. The choice of catalyst and solvent is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

Cycloaddition Reactions: The tetrazole ring can undergo [2+3] cycloaddition reactions with nitriles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

Cycloaddition: Sodium azide and organic nitriles in the presence of a catalyst like zinc chloride.

Major Products:

Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

Cycloaddition Products: 5-substituted tetrazoles.

Scientific Research Applications

Chemistry: 5-Bromo-2H-tetrazole is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds and pharmaceuticals .

Biology: In biological research, tetrazole derivatives are explored for their potential as enzyme inhibitors and antimicrobial agents .

Medicine: Tetrazole-containing compounds are investigated for their therapeutic potential, including as antifungal and antibacterial agents .

Industry: In the industrial sector, tetrazoles are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .

Mechanism of Action

The mechanism of action of 5-bromo-2H-tetrazole and its derivatives often involves the inhibition of specific enzymes or interaction with biological targets. For example, some tetrazole derivatives inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with enzyme active sites and disrupt their function .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-bromo-2H-tetrazole with halogenated and aryl-substituted tetrazole derivatives:

Key Observations :

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 5-(4-bromophenyl)-2H-tetrazole) exhibit higher melting points than alkylated analogs due to improved crystal packing via π-π stacking .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : Brominated tetrazoles exhibit distinct intermolecular interactions. For instance, 5-(4-bromophenyl)-2H-tetrazole forms C–H⋯N hydrogen bonds (2.62–2.68 Å), stabilizing its lattice .

- NMR Shifts: The deshielding effect of bromine shifts aromatic proton signals downfield (δ 7.5–8.5 ppm) compared to non-halogenated analogs (δ 6.5–7.5 ppm) .

Biological Activity

5-Bromo-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the bromine substituent enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 172.97 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 8 | 16 |

| S. aureus | 4 | 8 |

| P. aeruginosa | 16 | 32 |

Anticancer Activity

This compound has been evaluated for its anticancer properties in several studies. Its cytotoxic effects were tested on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The compound demonstrated IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HT-29 | 6.43 | Doxorubicin: 2.24 |

| PC-3 | 9.83 | Doxorubicin: 3.86 |

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular proteins. The tetrazole ring allows for hydrogen bonding, which is crucial for binding to target enzymes or receptors involved in various biochemical pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study tested the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited growth, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, marking it as a promising candidate for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 5-bromo-2H-tetrazole, and how can reaction conditions be optimized for yield?

Basic Method :

this compound is synthesized via cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid under reflux. Purification involves recrystallization or column chromatography. Key optimization parameters include stoichiometric ratios of reagents (1:1.2:1.5 for 5-amino-tetrazole:NaN₃:triethyl orthoformate) and reaction time (12–24 hours at 100°C) to achieve yields of 65–75% .

Advanced Consideration :

Microwave-assisted synthesis can reduce reaction time to 1–2 hours while maintaining comparable yields. Solvent-free conditions or green oxidizers (e.g., atmospheric O₂) may enhance sustainability .

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Basic Approach :

- Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the tetrazole proton typically appears at δ 8.5–9.5 ppm in DMSO-d₆, while bromine substituents deshield adjacent carbons in ¹³C spectra .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Advanced Technique :

Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities. Software like SHELXL or WinGX refines crystallographic data, with ORTEP-3 generating molecular graphics for publication-quality figures .

Q. What methodologies are employed to evaluate the pharmacological potential of this compound derivatives?

Basic Screening :

- Enzyme Assays : Derivatives are tested as inhibitors of enzymes like monoacylglycerol lipase (hMGL) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- In Vivo Models : Murine studies (e.g., ICR mice) assess behavioral effects, such as scratching responses, to evaluate receptor modulation (e.g., BLT2 agonism) .

Advanced Design :

Structure-activity relationship (SAR) studies combine crystallographic data (e.g., active-site interactions from SCXRD) with computational docking (AutoDock Vina) to prioritize derivatives for synthesis .

Q. How can researchers mitigate safety risks during the handling of this compound?

Basic Protocol :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent decomposition.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

Advanced Risk Assessment :

Conduct BAM sensitivity tests (impact: >5 J, friction: >360 N) to classify explosivity. Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks above 200°C, informing safe handling thresholds .

Q. What catalytic systems enable efficient functionalization of this compound?

Basic Coupling :

Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C introduces aryl groups at the 5-position. Yields range from 60–85% .

Advanced Methodology :

Decarboxylative N-alkylation under ruthenium catalysis (Ru(dtbbpy)₃₂) enables direct C–N bond formation with carboxylic acids. This method avoids pre-functionalized halides and operates at room temperature in DMSO .

Q. How are computational tools applied to predict the energetic properties of this compound-based materials?

Advanced Workflow :

- Thermochemical Analysis : CBS-4M theory calculates heats of formation via atomization energy.

- Detonation Performance : EXPLO5 software predicts detonation velocity (VOD) and pressure (P) using density functional theory (DFT)-optimized geometries .

Q. What strategies improve regioselectivity in tetrazole functionalization?

Key Insight :

Microwave-assisted reactions enhance regioselectivity in Huisgen 1,3-dipolar cycloadditions. For example, O-peracylated tosylhydrazones react with nitriles under microwave irradiation (150°C, 20 min) to yield 2-glycosylmethyl-2H-tetrazoles with >90% regioselectivity .

Q. How is this compound integrated into metal-organic frameworks (MOFs) or coordination complexes?

Advanced Synthesis :

Reaction with Cu(I) or Ag(I) salts in acetonitrile forms nitrogen-rich complexes. SCXRD reveals tetrazole’s η²-coordination mode, while cyclic voltammetry (CV) characterizes redox activity .

Properties

IUPAC Name |

5-bromo-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULRRXNTBESRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314327 | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42371-37-9 | |

| Record name | 5-Bromotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.